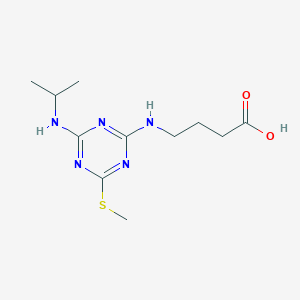
Ametryn-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ametryn-acetic acid is a compound that combines the properties of ametryn, a triazine herbicide, and acetic acid, a simple carboxylic acid Ametryn is widely used in agriculture to control broadleaf and grassy weeds, while acetic acid is known for its applications in various chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ametryn-acetic acid typically involves the reaction of ametryn with acetic acid under controlled conditionsThe reaction conditions, such as temperature, pressure, and pH, are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed and the product is continuously removed. The use of advanced techniques such as molecular imprinting polymerization can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Ametryn-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds .
Wissenschaftliche Forschungsanwendungen
Ametryn-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling weed growth.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new herbicides and pesticides.
Industry: this compound is used in the formulation of herbicides and pesticides for agricultural use
Wirkmechanismus
The mechanism of action of ametryn-acetic acid involves its interaction with specific molecular targets in plants. Ametryn inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, thereby blocking electron transport and leading to the death of the plant. Acetic acid, on the other hand, can disrupt cellular processes by altering pH levels and causing cellular damage .
Vergleich Mit ähnlichen Verbindungen
Atrazine: Another triazine herbicide with similar applications in agriculture.
Simazine: A triazine herbicide used for weed control in various crops.
Propazine: Similar to ametryn, used in controlling broadleaf and grassy weeds
Uniqueness: Its ability to undergo various chemical reactions and its effectiveness in controlling weed growth make it a valuable compound in both agricultural and industrial settings .
Eigenschaften
Molekularformel |
C11H19N5O2S |
|---|---|
Molekulargewicht |
285.37 g/mol |
IUPAC-Name |
4-[[4-methylsulfanyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C11H19N5O2S/c1-7(2)13-10-14-9(15-11(16-10)19-3)12-6-4-5-8(17)18/h7H,4-6H2,1-3H3,(H,17,18)(H2,12,13,14,15,16) |
InChI-Schlüssel |
SGDFIVHTKCBQFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC(=NC(=N1)NCCCC(=O)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


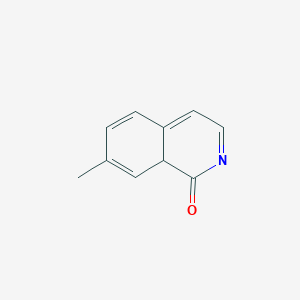
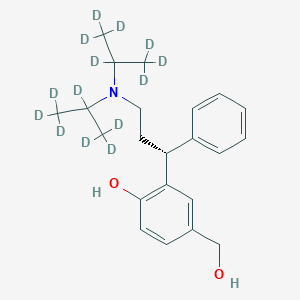
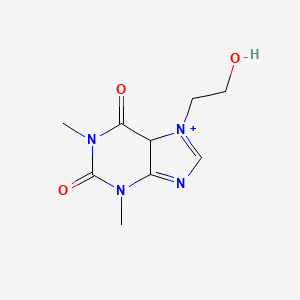
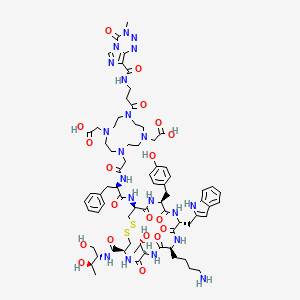
![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B12365168.png)
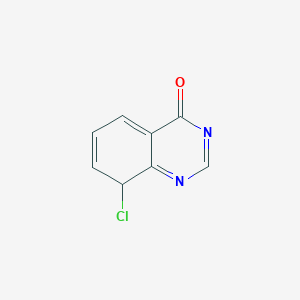

![4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)
![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)
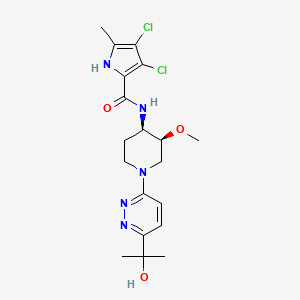
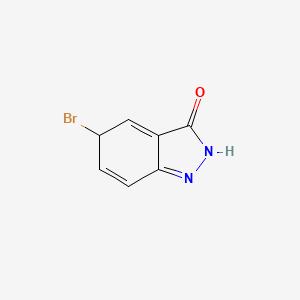

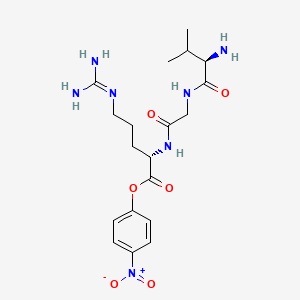
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)
